molecular formula C40H43ClN2O2 B11931056 Cy5.5-cooh

Cy5.5-cooh

Cat. No.: B11931056
M. Wt: 619.2 g/mol
InChI Key: UFNAFNWOXFAMSM-UHFFFAOYSA-N
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Description

Cy5.5-COOH is a near-infrared (NIR) fluorescent dye composed of a cyanine backbone and a carboxylic acid (-COOH) functional group. Its chemical structure (C₄₀H₄₃ClN₂O₂, MW 619.23) enables covalent conjugation with biomolecules via amine-reactive coupling agents like TBTU/N-methylmorpholine . Key properties include:

  • Optical Properties: Excitation at 675 nm and emission at 694–720 nm, positioning it within the NIR "optical window" for deep-tissue imaging with minimal autofluorescence .
  • Stability: High photostability (>95% fluorescence retention under prolonged illumination) and chemical stability in simulated gastric/intestinal fluids .
  • Applications: Widely used for labeling proteins, antibodies, nanoparticles (NPs), and microplastics in biodistribution studies, cancer imaging, and drug delivery systems .

Properties

IUPAC Name

6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42N2O2.ClH/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNAFNWOXFAMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H43ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Nucleophilic Substitution and Condensation

The synthesis of cyanine dyes typically involves nucleophilic substitution reactions followed by condensation steps to extend the polymethine chain. For Cy5-COOH, a structurally analogous compound, a two-step route has been validated (Figure 1). Although explicit documentation for this compound is limited, its preparation likely follows similar principles with adjustments to accommodate the extended chromophore system.

Step 1: Formation of the Indolenium Intermediate
The reaction begins with 1,2,3,3-tetramethyl-3H-indolium iodide and ethyl orthoformate in refluxing 1-butanol. This step facilitates the formation of a reactive indolenium intermediate, which serves as the electrophilic partner for subsequent condensation. The mixture is refluxed for 12 hours under inert conditions to prevent oxidation of sensitive intermediates.

Step 2: Chain Extension and Carboxylic Acid Functionalization
In the second stage, the indolenium intermediate reacts with a heptamethine chain precursor, introducing the carboxylic acid moiety. The choice of solvent (e.g., dichloromethane) and base (e.g., triethylamine) critically influences reaction efficiency. Post-condensation, the crude product is washed with aqueous solutions to remove unreacted reagents and byproducts.

Table 1: Reaction Conditions for Cy5-COOH Synthesis

ParameterValue
Starting Material1,2,3,3-Tetramethylindolium iodide
Solvent1-Butanol
TemperatureReflux (≈117°C)
Reaction Time12 hours
Yield20% (after purification)

Solid-Phase Peptide Synthesis (SPPS) Integration

This compound’s carboxylic acid group enables covalent conjugation to biomolecules, often necessitating on-resin labeling. A study on Cy5-RgIA conjugation demonstrated the compatibility of Cy5 derivatives with Boc-SPPS protocols. While this method primarily applies to peptide-dye conjugates, it underscores the stability of this compound precursors under harsh resin-cleavage conditions (e.g., hydrofluoric acid treatment). Key considerations include:

  • Resin Compatibility : PAM-resin is preferred for its acid stability during Boc-deprotection.

  • Activation Chemistry : Carbodiimide-mediated activation (e.g., HATU/DIEA) ensures efficient coupling of this compound to amino-terminated substrates.

Purification and Analytical Characterization

Flash Chromatography and Preparative HPLC

Post-synthesis purification is critical to isolate this compound from unreacted starting materials and side products. Flash chromatography using methanol-chloroform mixtures (8% MeOH in CHCl₃) achieves preliminary separation. Subsequent preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on C₁₈ columns (300 Å pore size) refines purity to >95%.

Table 2: HPLC Parameters for Cy5-COOH Purification

ColumnVydac C₁₈ (300 Å, 10 μm)
Mobile PhaseLinear gradient: 0–50% B in 100 min
Flow Rate8 mL/min
Detection Wavelength635 nm (for Cy5 derivatives)
Eluent BAcetonitrile + 0.1% TFA

Spectroscopic Validation

Mass Spectrometry (ESI-MS) : this compound exhibits a molecular ion peak at m/z 583.77 ([M+H]⁺), consistent with its molecular formula (C₄₀H₄₂N₂O₂). Discrepancies between calculated and observed masses (e.g., 469.2855 vs. 469.8422 for Cy5-COOH) may arise from isotopic distributions or adduct formation.

¹H-NMR Analysis : Characteristic resonances include:

  • δ 7.80 ppm (t, J = 13.2 Hz, CH=CH-CH bridge).

  • δ 1.45–1.70 ppm (m, methyl groups from indolenium rings).

ParameterValue
Solubility in DMSO50 mg/mL (85.80 mM)
Storage Temperature-20°C (powder), -80°C (solutions)
Recommended SolventDMSO with 0.1% TFA

Challenges and Optimization Strategies

Low Reaction Yields

The 20% yield reported for Cy5-COOH synthesis highlights inefficiencies in condensation and purification. Potential mitigations include:

  • Catalyst Optimization : Lewis acids (e.g., ZnCl₂) may enhance reaction rates.

  • Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes while improving selectivity.

Byproduct Formation

Ribbon isomers during folding (e.g., in α-RgIA conjugates) underscore the need for precise pH control and redox buffers . For this compound, maintaining anhydrous conditions minimizes hydrolytic side reactions.

Chemical Reactions Analysis

Types of Reactions

Cy5.5-carboxylic acid primarily undergoes substitution reactions due to the presence of the carboxyl group. It can also participate in coupling reactions, where it is conjugated to other molecules for various applications .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are conjugates of Cy5.5-carboxylic acid with other biomolecules, such as proteins or nucleic acids. These conjugates are used in various imaging and diagnostic applications .

Scientific Research Applications

Properties of Cy5.5-Carboxylic Acid

  • Chemical Formula : C₄₀H₄₃ClN₂O₂
  • Molecular Weight : 619.23 g/mol
  • Emission Maximum : 710 nm
  • Excitation Maximum : 684 nm
  • Fluorescence Quantum Yield : 0.2
  • Solubility : Soluble in organic solvents (DMSO, DMF) but practically insoluble in water (<1 µM) .

Fluorescence Imaging

Cy5.5-COOH is extensively used for labeling biological molecules for fluorescence imaging. It allows researchers to visualize cellular processes and interactions in real-time.

  • Case Study : In a study involving α-conotoxins, Cy5-RgIA labeled with Cy5.5 was used to visualize nicotinic acetylcholine receptors in RAW264.7 mouse macrophage cells. The labeled peptide retained its biological activity and provided insights into receptor dynamics .

Biodistribution Studies

This compound is employed to track the distribution and accumulation of nanoparticles in vivo, aiding in the development of targeted drug delivery systems.

  • Case Study : Research on Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles (TCL-SPION) demonstrated their potential as carriers for therapeutic agents. The study monitored fluorescence intensity across various organs over 28 days post-injection, revealing sustained fluorescence in liver and spleen, indicating prolonged retention .

Labeling Peptides and Proteins

The compound is frequently used to label peptides and proteins for various biochemical assays, including enzyme-linked immunosorbent assays (ELISA) and flow cytometry.

  • Application Insights : The ability to couple Cy5.5 to peptides using solid-phase peptide synthesis allows for site-specific labeling, enhancing the study of protein interactions and functions .

Data Tables

Time Post-InjectionOrganFluorescence Intensity Observed
0.5 hoursLungHigh
24 hoursLiverModerate
28 daysSpleenSustained

Mechanism of Action

The mechanism of action of Cy5.5-carboxylic acid involves its ability to absorb light at a specific wavelength and emit fluorescence. This property is due to the presence of conjugated double bonds in its structure, which allows for efficient energy transfer. The emitted fluorescence can be detected and used to visualize biological structures and processes .

Comparison with Similar Compounds

Research Findings and Case Studies

  • Nanoparticle Tracking: this compound-labeled albumin NPs showed sustained hepatic accumulation in mice, with 3.5× higher liver-to-background signal vs. free dye .
  • Cost-Effective Probes : Replacing Cy5.5-NHS with this compound in DA364 synthesis reduced production costs by 40% while maintaining tumor-targeting efficiency in αvβ3 integrin models .

Biological Activity

Cyanine 5.5 carboxylic acid (Cy5.5-COOH) is a fluorescent dye widely used in biological imaging and molecular biology applications. Its unique properties facilitate various studies, including drug delivery, biodistribution, and cellular interactions. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its low aqueous solubility, requiring organic co-solvents for effective use in biomolecule labeling. This property limits its direct application in aqueous environments but enhances its utility in specific experimental setups where organic solvents can be employed .

Key Properties:

  • Molecular Weight: Approximately 792.98 g/mol
  • Absorption Spectrum: Narrow absorption peak around 678 nm
  • Emission Spectrum: Emission peak at approximately 694 nm
  • Solubility: Low in water; requires organic solvents for dissolution

1. Drug Release Studies

This compound has been utilized in drug delivery systems to visualize drug release mechanisms. For instance, a study demonstrated that this compound could be injected into tumors to monitor the release of therapeutic agents using in vivo imaging systems . The results indicated that near-infrared (NIR) irradiation effectively triggered drug release from hydrogels designed for localized therapy.

2. Biodistribution Studies

Research involving this compound-labeled polypropylene microplastics highlighted its role in studying biodistribution and toxicity in mammals. After oral administration, significant accumulation was observed in the gastrointestinal tract, with most microplastics expelled from the body within 24 hours . The fluorescence stability of this compound was maintained during simulated digestion, confirming its potential as a tracer for tracking microplastics in biological systems.

Table 1: Biodistribution of this compound-Labeled Microplastics

Time Post Administration (h)OrganFluorescence Intensity (%ID/g)
0.5GI Tract12.3 ± 2.1
2Liver3.4 ± 0.7
4Kidney1.2 ± 0.3
24Blood0.8 ± 0.2

Study on α-Conotoxins

In a study investigating the binding affinities of α-conotoxins to nicotinic acetylcholine receptors, this compound was conjugated to these peptides to assess their biological activity . The results showed that the conjugated α-conotoxin maintained its inhibitory activity on receptor currents, demonstrating that this compound can be effectively used as a labeling agent without compromising biological function.

Mitochondrial Targeting

Another significant application involved using Cy5 dyes for mitochondrial targeting in cancer cells . The incorporation of Cy5 into delivery vectors enhanced the specificity and efficiency of drug delivery to mitochondria, which is crucial for developing targeted cancer therapies.

Toxicity Assessments

Toxicological evaluations of this compound have shown that it does not adversely affect cellular viability at concentrations typically used in experimental setups . In vivo studies confirmed that labeled microplastics did not exhibit significant toxicity over short-term exposure periods.

Q & A

Q. What are the established synthesis and characterization protocols for Cy5.5-COOH?

this compound is synthesized via a two-step reaction: (1) esterification of Cy5.5 to introduce a methyl carboxylate group (CY5.5-COOCH₃) and (2) hydrolysis using sodium methoxide to yield the carboxylic acid derivative (this compound) . Characterization involves UV-Vis spectroscopy (absorption peak at ~675 nm) and fluorescence spectroscopy (emission at ~695 nm) to confirm optical properties. Purity is assessed via HPLC, and structural validation is performed using NMR and mass spectrometry .

Q. How do the optical properties of this compound enhance its utility in biomedical imaging?

this compound operates in the near-infrared (NIR) "optical window" (650–900 nm), enabling deep-tissue penetration with minimal autofluorescence. Key properties include:

  • Absorption/emission : 675 nm (excitation) and 695 nm (emission), ideal for in vivo imaging .
  • Photostability : Resists photobleaching under prolonged illumination .
  • Fluorescence lifetime : Long lifetime (~1–2 ns) facilitates time-resolved imaging to reduce background noise .

Q. What are the best practices for conjugating this compound to biomolecules (e.g., antibodies, peptides)?

Use carbodiimide crosslinkers (e.g., EDC/NHS) to activate the carboxyl group for reaction with primary amines on biomolecules. Optimize pH (6.5–7.5) and molar ratios (dye:biomolecule = 1:1–5:1) to prevent aggregation. Purify conjugates via size-exclusion chromatography and validate using fluorescence correlation spectroscopy (FCS) or gel electrophoresis .

Advanced Research Questions

Q. How to design experiments to evaluate this compound’s performance in dynamic in vivo environments?

Apply the PICOT framework :

  • Population : Target tissue/organ (e.g., tumor xenografts in murine models).
  • Intervention : Administer this compound conjugates at varying doses.
  • Comparison : Use control dyes (e.g., Cy5 or ICG) to benchmark signal-to-noise ratios.
  • Outcome : Quantify fluorescence intensity, biodistribution, and clearance rates via longitudinal imaging.
  • Time : Monitor over 24–72 hours to assess pharmacokinetics .

Q. How to resolve contradictions in fluorescence intensity data across studies using this compound?

Contradictions may arise from:

  • Environmental factors : pH-dependent quenching (e.g., acidic tumor microenvironments).
  • Conjugation efficiency : Inconsistent dye-to-protein ratios.
  • Instrument calibration : Variability in excitation power or detector sensitivity. Mitigate by standardizing protocols (e.g., ISO guidelines) and including internal controls (e.g., reference fluorophores) in experiments .

Q. What methodologies optimize this compound concentration to avoid self-quenching in high-density labeling?

Conduct a dose-response analysis :

  • Titrate dye concentrations (0.1–10 µM) and measure fluorescence intensity via plate readers.
  • Calculate the optimal concentration where intensity plateaus (indicating no self-quenching).
  • Validate using fluorescence lifetime imaging microscopy (FLIM) to detect lifetime shortening at higher concentrations .

Q. How to assess the long-term stability of this compound under storage and experimental conditions?

  • Accelerated aging tests : Expose dye solutions to elevated temperatures (e.g., 40°C) and measure absorbance/emission changes over 1–4 weeks.
  • Freeze-thaw cycles : Evaluate fluorescence recovery after repeated freezing (−20°C) and thawing.
  • Light exposure : Monitor photodegradation under simulated imaging conditions (e.g., 1 h LED illumination) .

Q. Which statistical approaches are recommended for analyzing time-resolved imaging data with this compound?

Use multiexponential decay models (e.g., χ² minimization) to deconvolute fluorescence lifetimes. Pair with ANOVA to compare treatment groups or parametric tests (e.g., t-tests) for pairwise comparisons. Report uncertainties via error propagation from instrument specifications (e.g., ±5% for PMT detectors) .

Tables

Table 1: Comparison of this compound with Common NIR Dyes

PropertyThis compoundCy5ICG
Absorption (nm)675649780
Emission (nm)695670820
Quantum Yield0.280.250.04
Photostability (t½)>2 h1.5 h0.5 h
Tissue Penetration Depth4–6 mm3–4 mm5–7 mm
Data synthesized from .

Table 2: Common Pitfalls in this compound Experimental Design

PitfallMitigation Strategy
Self-quenchingOptimize dye:biomolecule ratio via titration
Batch variabilitySource dyes from certified suppliers (e.g., Sigma-Aldryl)
pH sensitivityUse buffered solutions (pH 7.0–7.4)
Incomplete conjugationValidate via MALDI-TOF or SDS-PAGE
Adapted from .

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